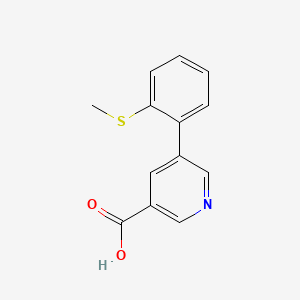

5-(2-(Methylthio)phenyl)nicotinsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-(Methylthio)phenyl)nicotinic acid, also known as 5-(2-(Methylthio)phenyl)nicotinic acid, is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.296. The purity is usually 95%.

BenchChem offers high-quality 5-(2-(Methylthio)phenyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(Methylthio)phenyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

5-(2-(Methylthio)phenyl)nicotinic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Investigated for its potential biological activities.

Medicine: Explored for its pharmacological properties.

Industry: Utilized in the production of advanced materials and chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methylthio)phenyl)nicotinic acid typically involves a multi-step process:

Starting Material: The synthesis begins with 2-phenylpyridine-4-carboxaldehyde.

Thioether Formation: The aldehyde reacts with methylthiol to form 2-(methylthio)phenylpyridine.

Nitration: The thioether undergoes nitration to form the corresponding nitro compound.

Reduction: The nitro compound is then reduced to yield 5-(2-(Methylthio)phenyl)nicotinic acid[][1].

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including 5-(2-(Methylthio)phenyl)nicotinic acid, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-(Methylthio)phenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride are common.

Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Wirkmechanismus

The mechanism of action of 5-(2-(Methylthio)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinic Acid: A precursor and structurally related compound.

2-(Methylthio)phenylpyridine: An intermediate in the synthesis.

Pyridine Derivatives: Compounds with similar pyridine rings.

Uniqueness

5-(2-(Methylthio)phenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

5-(2-(Methylthio)phenyl)nicotinic acid (CAS No. 1261964-02-6) is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects, and applications based on various research findings.

- Molecular Formula: C13H11NO2S

- Molecular Weight: 245.296 g/mol

The compound's structure includes a nicotinic acid moiety modified by a methylthio group on the phenyl ring, which influences its biological activity.

5-(2-(Methylthio)phenyl)nicotinic acid interacts with various biological targets, primarily through:

- Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways and cellular functions.

- Receptor Binding: The compound may act as a ligand for certain receptors, modulating their activity and influencing signaling pathways.

The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence pathways such as the MAPK/ERK signaling cascade, which is critical for cell proliferation and differentiation.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including 5-(2-(Methylthio)phenyl)nicotinic acid, exhibit antimicrobial properties. Specifically:

- Minimum Inhibitory Concentration (MIC): Some related compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 1.95 to 15.62 µg/mL .

- Mechanism of Action in Antimicrobial Activity: The antimicrobial effects are believed to stem from the compound's ability to enhance immune responses and increase the bactericidal activity of neutrophils .

Cytotoxicity

While some derivatives show promise in antimicrobial activity, they also need to be evaluated for cytotoxicity:

- Cytotoxic Effects: Studies have indicated that at higher concentrations, compounds similar to 5-(2-(Methylthio)phenyl)nicotinic acid can exhibit cytotoxic effects on various cell lines. Dose optimization is crucial to mitigate these effects while maximizing therapeutic benefits.

Synthesis and Evaluation

A series of experiments have synthesized various derivatives of nicotinic acid, including 5-(2-(Methylthio)phenyl)nicotinic acid. These compounds were evaluated for their biological activities:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 1 | 1.95 | Against Staphylococcus epidermidis |

| Compound 2 | 7.81 | Against MRSA Staphylococcus aureus |

| Compound 3 | Variable | Cytotoxicity in cancer cell lines |

This table summarizes the antimicrobial efficacy of selected compounds derived from nicotinic acid.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 5-(2-(Methylthio)phenyl)nicotinic acid with various targets:

Eigenschaften

IUPAC Name |

5-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTQHAHPYZFVKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.